3-Azabicyclo[4.1.0]heptan-4-one
Description
Significance of the 3-Azabicyclo[4.1.0]heptan-4-one Core Structure in Organic Synthesis
The this compound scaffold is a valuable building block in organic synthesis due to its inherent structural features. The fusion of a cyclopropane (B1198618) ring to a six-membered lactam introduces significant ring strain and a defined stereochemical environment. This makes it an attractive template for creating conformationally restricted analogs of known pharmacophores, a strategy often employed in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
Research has demonstrated that derivatives of the 3-azabicyclo[4.1.0]heptane framework play a crucial role in medicinal chemistry. rsc.org For instance, these derivatives have been investigated as inducible nitric oxide synthase (iNOS) inhibitors and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.org Furthermore, the core structure is central to the development of potent and selective triple reuptake inhibitors (TRIs), which modulate the levels of serotonin, norepinephrine, and dopamine (B1211576) in the brain and are being explored for the treatment of major depressive disorder. rsc.orgnih.govacs.org The bicyclic nature of the scaffold is essential for achieving the desired biological activity and specificity. rsc.org
The synthetic utility of this core is further highlighted by its use in creating diverse chemical libraries for high-throughput screening. The ability to functionalize the scaffold at various positions allows for the generation of a multitude of derivatives with distinct properties.
| Property | Description |
| Molecular Formula | C₆H₉NO |
| CAS Number | 78503-68-1 |
| Structure | A bicyclic system with a nitrogen atom at position 3 and a ketone at position 4 of a heptane (B126788) ring, fused with a cyclopropane ring. |
Overview of Research Trajectories for Bicyclic Lactam Systems
Bicyclic lactams, as a class of compounds, are at the forefront of various research endeavors. Their structural rigidity and chemical versatility make them key intermediates in the synthesis of complex natural products and novel therapeutic agents.
Current research is actively exploring the synthesis and application of a wide range of bicyclic lactam systems. One major trajectory involves their use as mimics of peptide turns, enabling the development of peptidomimetics with enhanced stability and oral bioavailability. The constrained ring system of a bicyclic lactam can enforce a specific conformation that mimics the secondary structure of a peptide, allowing it to bind to biological targets with high affinity.
Another significant area of investigation is the use of bicyclic lactams as enzyme inhibitors. The strained lactam ring can be susceptible to nucleophilic attack by active site residues of enzymes, leading to covalent modification and inhibition. This has been a particularly fruitful strategy in the development of β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance.
Furthermore, recent advancements have focused on the development of novel synthetic methodologies to access diverse and highly functionalized bicyclic lactams. These include transition-metal-catalyzed cyclization reactions and cascade processes that can construct the complex bicyclic framework in a single step with high efficiency and stereocontrol. rsc.org The development of such methods is critical for expanding the accessible chemical space of bicyclic lactams and enabling the synthesis of next-generation pharmaceuticals and functional materials. A recent study detailed a transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones, highlighting the ongoing innovation in the synthesis of these scaffolds. rsc.org
A crystallographic study of this compound has provided precise data on its solid-state conformation, which is invaluable for computational modeling and rational drug design.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | uclouvain.be |
| Space Group | P2₁2₁2₁ | uclouvain.be |
| a (Å) | 6.866 (2) | uclouvain.be |
| b (Å) | 8.535 (2) | uclouvain.be |
| c (Å) | 9.848 (3) | uclouvain.be |
Spectroscopic data, such as that for the related compound 3-(5-(Hydroxymethyl)cyclopent-2-en-1-yl)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one, provides characteristic infrared absorption bands that confirm the presence of key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O (Amide) | 1618 | beilstein-journals.org |
| C-H (Alkane) | 2953 | beilstein-journals.org |
| C=C (Alkene) | 3056 | beilstein-journals.org |
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-4-1-5(4)3-7-6/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWOHYJTPMZOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CNC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of 3 Azabicyclo 4.1.0 Heptan 4 One
Reactions at the Lactam Carbonyl Group
The carbonyl group within the 3-Azabicyclo[4.1.0]heptan-4-one structure exhibits heightened reactivity. In bridged lactams, geometric constraints prevent the nitrogen's lone pair of electrons from effectively overlapping with the carbonyl's π-orbitals. nih.gov This lack of resonance stabilization imparts a more ketone-like character to the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Nucleophilic Addition and Substitution Reactions on the Lactam Functionality
The electrophilic nature of the lactam carbonyl allows for reactions with various nucleophiles. For instance, strained aziridine-fused lactams, which are close structural isomers, react with amines and alkoxides at the lactam carbonyl. researchgate.net This can lead to the cleavage of the N-C(O) bond and the formation of ring-opened products such as γ-hydroxyalkylaziridines. researchgate.net Another key transformation is the reduction of the lactam. Strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding bicyclic amine, or to a hydroxyl group, depending on the reaction conditions. nih.gov
These reactions are fundamental for modifying the core structure and introducing new functional groups.
| Reactant/Reagent | Product Type | Significance | References |
|---|---|---|---|
| Amines, Alkoxides | Ring-opened γ-hydroxyalkylaziridines | Cleavage of the lactam ring, introduction of new side chains. | researchgate.net |
| NaBH₄, LiAlH₄ | Bicyclic amines or amino alcohols | Complete or partial reduction of the carbonyl for further derivatization. | nih.gov |
Alkylation and Functionalization of the Bridged Nitrogen Atom
The nitrogen atom at the 3-position is a key site for derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity. Although it is a bridgehead atom within a strained system, it remains nucleophilic and can be functionalized through various alkylation and acylation reactions. nih.govrsc.org
A common strategy involves the introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is crucial for directing subsequent reactions and ensuring stability during multi-step syntheses. researchgate.netresearchgate.net N-alkylation can be achieved with alkyl halides, while N-acylation introduces amide functionalities. These modifications are pivotal in the synthesis of complex pharmaceutical agents. rsc.org
| Reaction Type | Reagents | Product | Purpose | References |
|---|---|---|---|---|
| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-3-azabicyclo[4.1.0]heptan-4-one | Protection of nitrogen for further synthesis steps. | researchgate.netresearchgate.net |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl-3-azabicyclo[4.1.0]heptan-4-one | Introduction of alkyl substituents to modulate biological activity. | nih.gov |
| N-Arylation | Aryl halides (with catalyst) | N-Aryl-3-azabicyclo[4.1.0]heptan-4-one | Attachment of aromatic groups for pharmacophore development. | rsc.org |
Transformations Involving the Cyclopropane (B1198618) Moiety
The fused three-membered aziridine (B145994) ring is characterized by significant ring strain (approximately 26-27 kcal/mol), making it the most reactive part of the scaffold. clockss.org This strain is the driving force for a variety of ring-opening reactions, which are instrumental in creating more complex, functionalized heterocyclic systems. clockss.orgcolab.ws
Ring-Opening Reactions of the Aziridine/Cyclopropane Core
The aziridine ring of the this compound core can undergo nucleophilic ring-opening. clockss.org This transformation often proceeds via the formation of an intermediate bicyclic aziridinium (B1262131) ion, which is then attacked by a nucleophile. nih.govjove.com The regioselectivity of this attack is a critical feature, as it dictates the structure of the resulting product. nih.govfrontiersin.org
Nucleophilic attack can occur at two different carbons:
Attack at the bridgehead carbon: This leads to the formation of a six-membered piperidine (B6355638) ring. nih.govjove.com
Attack at the non-bridgehead carbon: This results in a ring-expansion to form a seven-membered azepane ring. nih.govjove.com
The choice of nucleophile and reaction conditions can influence this regioselectivity. frontiersin.org A variety of nucleophiles, including halides, acetate, cyanide, and thiols, have been successfully employed in these ring-opening reactions. researchgate.netjove.com Acid-catalyzed conditions can also facilitate the cleavage of the aziridine ring. frontiersin.org
| Reaction Condition | Site of Nucleophilic Attack | Resulting Scaffold | References |
|---|---|---|---|
| Nucleophile (e.g., AcO⁻, CN⁻) | Bridgehead Carbon | Substituted Piperidine | nih.govjove.com |
| Nucleophile (e.g., PhS⁻) | Non-Bridgehead Carbon | Substituted Azepane | nih.govjove.com |
| Acid Catalysis (e.g., TFA) | Varies with substrate | Ring-opened azaheterocycles | frontiersin.org |
Derivatization Strategies for the this compound Scaffold
The chemical reactivity at its multiple functional sites makes this compound a versatile scaffold for creating libraries of structurally diverse molecules, particularly for drug discovery. researchgate.netnih.gov A common and efficient approach is to use a divergent synthetic strategy, starting from a common, functionalized precursor. researchgate.netresearchgate.net
For example, a highly valuable intermediate is tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.netresearchgate.net From this single compound, a wide array of derivatives can be accessed through short and efficient reaction sequences (1-3 steps). researchgate.net These transformations include modifications of the hydroxyl group, alterations to the Boc-protected nitrogen, and reactions involving the bicyclic core.
Key derivatization approaches include:
Mitsunobu Reaction: To convert hydroxyl groups into other functionalities like esters or azides. researchgate.net
Oxidation/Reduction: To interconvert functional groups, such as oxidizing a hydroxymethyl group to a carboxylic acid or reducing an ester.
Cross-Coupling Reactions: To introduce aryl or other complex substituents, which is particularly important in the synthesis of compounds like the triple reuptake inhibitor GSK1360707 and its analogs. acs.orgnih.gov
Ring-Closing Metathesis (RCM): Used in the synthesis of the core skeleton, which can then be derivatized. rsc.org
These strategies allow for the systematic exploration of the chemical space around the this compound core, facilitating the development of new therapeutic agents. nih.govresearchgate.net
| Strategy | Description | Example Application | References |
|---|---|---|---|
| Divergent Synthesis from Common Precursor | Using an intermediate like tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate to build a library of analogs. | Synthesis of novel bicyclic γ-amino acids and other lead-like compounds. | researchgate.netresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Attaching aryl groups to the bicyclic core to build molecular complexity. | Synthesis of potent triple reuptake inhibitors. | acs.orgnih.gov |
| Functional Group Interconversion | Standard organic reactions (oxidation, reduction, esterification) to modify peripheral groups. | Creating analogs with varied polarity and hydrogen bonding capability. | researchgate.net |
| Ring Expansion/Rearrangement | Utilizing ring-opening of the aziridine to access different heterocyclic systems like piperidines and azepanes. | Synthesis of natural product analogs. | nih.govjove.com |
Advanced Spectroscopic and Stereochemical Elucidation of 3 Azabicyclo 4.1.0 Heptan 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 3-azabicyclo[4.1.0]heptan-4-one and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, stereochemistry, and conformational aspects of the molecule.
In the ¹H NMR spectrum of N-substituted 3-azabicyclo[4.1.0]heptan-4-ones, the protons on the cyclopropane (B1198618) ring typically appear as complex multiplets in the upfield region. For instance, in N-Boc-3-azabicyclo[4.1.0]heptane, the cyclopropyl (B3062369) protons are observed at approximately 0.13, 0.61, and 0.97 ppm. nih.gov The protons on the six-membered ring exhibit characteristic chemical shifts and coupling constants that are diagnostic of their relative positions and stereochemistry. For example, the protons adjacent to the nitrogen atom and the carbonyl group will have distinct chemical shifts influenced by the nature of the substituent on the nitrogen.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. In N-Boc-3-azabicyclo[4.1.0]heptane, the cyclopropyl carbons resonate at low field values of approximately 7.9, 8.9, and 9.6 ppm, while the carbons of the piperidone ring appear at higher field strengths. nih.gov The carbonyl carbon of the lactam functionality is typically observed in the downfield region, around 170 ppm. nih.gov The presence of substituents on the bicyclic framework can significantly influence the chemical shifts of the neighboring carbon atoms, providing further structural insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all proton and carbon signals and to establish the complete connectivity of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a 3-Azabicyclo[4.1.0]heptane Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl CH | 0.13 (q, J = 5.1 Hz, 1H) | 7.9 |
| Cyclopropyl CH | 0.61 (td, J = 8.6, 4.9 Hz, 1H) | 8.9 |
| Cyclopropyl CH₂ | 0.97 (s, 2H) | 9.6 |
| Piperidone Ring CH | 1.66 (m, 1H) | 22.7 |
| Piperidone Ring CH₂ | 1.88 (m, 1H) | 28.5 |
| Piperidone Ring CH₂ | 2.98 (ddd, J = 13.6, 8.7, 5.4 Hz, 1H) | 40.3 |
| Piperidone Ring CH₂ | 3.29 (m, 1H) | 42.2 |
| Carbonyl C=O | - | 155.2 |
Data for N-Boc-3-azabicyclo[4.1.0]heptane. nih.gov
Mass Spectrometry (MS) in Mechanistic Investigations and Product Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a synthesized compound. nih.govnsf.gov
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For lactams, a common fragmentation pathway involves the cleavage of the β-lactam ring. researchgate.netacs.orgnih.gov In the case of this compound derivatives, the initial fragmentation may involve the loss of small molecules such as CO or cleavage across the bicyclic ring system. researchgate.net The specific fragmentation pattern is highly dependent on the substitution pattern of the molecule. For instance, the presence of different substituents on the nitrogen atom or the carbocyclic framework will lead to characteristic fragment ions, aiding in the structural confirmation of the molecule. researchgate.netresearchgate.net
Mass spectrometry is also instrumental in mechanistic studies. By analyzing the mass spectra of reaction intermediates and products, it is possible to gain insights into the reaction pathways. For example, in the synthesis of derivatives of 3-azabicyclo[4.1.0]heptane, MS can be used to identify key intermediates, helping to elucidate the reaction mechanism. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex reaction mixtures, allowing for the separation and identification of various components. nih.govgoogle.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. rsc.org
Column chromatography, using silica (B1680970) gel as the stationary phase, is the most common method for the purification of these compounds on a preparative scale. nih.govrsc.org The choice of eluent system is crucial for achieving good separation of the desired product from starting materials, byproducts, and other impurities. In some cases, specialized techniques like silver nitrate-impregnated silica gel chromatography may be employed to separate compounds with similar polarities. nih.gov
High-performance liquid chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes. rjlm.roteledynelabs.com Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is frequently used for the analysis and purification of these relatively polar compounds. researchgate.netgoogle.com The use of chiral stationary phases in HPLC allows for the separation of enantiomers, which is critical when dealing with chiral derivatives of 3-azabicyclo[4.1.0]heptane. google.comgoogle.com Gas chromatography (GC) can also be utilized, particularly for more volatile derivatives, and offers high separation efficiency. rjlm.ronih.gov
Table 2: Chromatographic Methods for 3-Azabicyclo[4.1.0]heptane Derivatives.
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Hexane-EtOAc mixtures | Reaction monitoring, purity check rsc.org |
| Column Chromatography | Silica gel | EtOAc/hexanes, MTBE/pentane | Purification nih.gov |
| HPLC | C18, C22, CN bonded phases | Water/Acetonitrile gradients | Analysis, purification google.comnih.gov |
| Chiral HPLC | Chiralpak AD-H | n-hexane/isopropanol | Enantiomeric separation google.com |
| Gas Chromatography (GC) | - | - | Analysis of volatile derivatives nih.gov |
Determination of Absolute and Relative Configuration in Azabicyclo[4.1.0]heptane Systems
The 3-azabicyclo[4.1.0]heptane core contains at least two stereogenic centers at the bridgehead carbons (C1 and C6), leading to the possibility of different stereoisomers. The determination of the relative and absolute configuration of these stereocenters is a critical aspect of their characterization.
The relative configuration of substituents on the bicyclic framework can often be determined using advanced NMR techniques. The magnitude of nuclear Overhauser effects (NOEs) between different protons can provide information about their spatial proximity, which in turn helps to establish their relative stereochemistry. rsc.org
The determination of the absolute configuration often requires more specialized techniques. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration if a heavy atom is present or if anomalous dispersion methods are used. nih.gov For non-crystalline compounds or when single crystals cannot be obtained, chiral chromatography can be used to separate the enantiomers. google.com The absolute configuration can then be assigned by comparing the chromatographic retention times with those of standards of known configuration or by using chiroptical methods such as circular dichroism (CD) spectroscopy in conjunction with theoretical calculations. In some cases, the absolute configuration can be determined by chemical correlation, where the compound of unknown stereochemistry is synthesized from or converted to a compound of known absolute configuration. rsc.org
Table 3: Methods for Stereochemical Determination.
| Technique | Principle | Application |
|---|---|---|
| 2D NMR (NOESY) | Measures through-space interactions between protons. | Determination of relative stereochemistry. rsc.org |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute and relative configuration. nih.gov |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers and assignment of absolute configuration by comparison. google.com |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration in solution. google.com |
| Chemical Correlation | Conversion to or from a compound of known stereochemistry. | Assignment of absolute configuration. rsc.org |
Theoretical and Computational Chemistry of 3 Azabicyclo 4.1.0 Heptan 4 One
Quantum Chemical Studies on Electronic Structure and Stability of the Bicyclic Lactam
The stability of this bicyclic lactam is a balance between the inherent strain of the fused ring system and the resonance stabilization of the amide group. In derivatives of this scaffold, the presence of different conformers has been observed, indicating small energy differences between various spatial arrangements of the rings. For instance, NMR studies on di-tert-butyl (1R,4S,6S,7R)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate, a closely related ketone derivative, revealed the presence of two distinct conformers in a 93:7 ratio, suggesting a discernible energy gap between the major and minor conformations. mdpi.com This conformational preference is dictated by the intricate interplay of steric and electronic effects within the molecule.
Quantum mechanical (QM) modeling has also been applied to the analogous 3-oxabicyclo[4.1.0]heptane system to understand its conformational preferences and how they relate to its biological activity. strath.ac.uk Such studies support the hypothesis that the overlap of π-like orbitals in the cyclopropyl (B3062369) ring with the heteroaromatic π-system can influence coplanarity and stability. strath.ac.uk While direct electronic structure data like HOMO-LUMO gaps for the parent 3-azabicyclo[4.1.0]heptan-4-one are not widely published in dedicated studies, the stability is often inferred from the outcomes of chemical reactions and the relative populations of conformers in substituted analogs. mdpi.com
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry has proven invaluable in mapping the reaction pathways and identifying the transition states involved in the synthesis and transformation of the 3-azabicyclo[4.1.0]heptane ring system. These studies provide mechanistic insights that are often difficult to obtain through experimental means alone.
A key reaction involving a derivative of this scaffold is the Norrish-Yang cyclization of a cyclopropane-fused piperidinyl ketoamide, which yields an α-hydroxy-β-lactam with the core structure of this compound. nsf.govnih.gov Subsequent palladium-catalyzed C–C bond cleavage/cross-coupling reactions of this lactam have been investigated using DFT calculations to understand the regioselectivity. The calculations showed that the choice of ligand on the palladium catalyst significantly influences the activation barriers for cleaving either the proximal or distal C-C bond of the cyclopropane (B1198618) ring. For example, with the ligand RuPhos, cleavage of the proximal C–C bond was found to be more favorable, with a calculated activation free energy of 10.60 kcal/mol, compared to 14.05 kcal/mol for the distal cleavage. nsf.gov This computational finding helps to explain the observed product distributions. nsf.gov
In a related system, quantum chemical calculations (B3LYP) were used to study the cycloaddition of (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane with dimethyl acetylene (B1199291) dicarboxylate (DMAD). nih.govfigshare.com The calculations revealed that the reaction proceeds through a stepwise pathway rather than a concerted one. nih.govfigshare.com Furthermore, the subsequent electrocyclic ring-opening of the resulting cyclobutene (B1205218) was computationally explored, finding that the pathway leading to the "methyl-in" dienamine product is favored by 4–5 kcal/mol over the "methyl-out" product. nih.govfigshare.com These examples highlight how computational exploration can effectively predict reaction mechanisms and stereochemical outcomes for this class of compounds.
| Catalyst System | Cleavage Pathway | Activation Free Energy (kcal/mol) |
|---|---|---|
| Pd / RuPhos | Proximal C-C Cleavage | 10.60 |
| Distal C-C Cleavage | 14.05 |
Conformational Analysis of the this compound Ring System
The fused bicyclic nature of this compound imposes significant conformational constraints. The six-membered ring is forced to adopt a specific conformation to accommodate the fused cyclopropane. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to determine the preferred conformations and the energy barriers between them.
The conformational landscape of substituted this compound derivatives has been shown to feature multiple stable or metastable states. For example, NMR analysis of di-tert-butyl (1R,4S,6S,7S)-4-(([tert-butyldimethylsilyl]oxy)methyl)-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate and its endo isomer revealed the presence of two distinct conformers for each, with ratios of 58:42 and 52:48, respectively. mdpi.com The existence of multiple conformers in nearly equal ratios suggests that the energy difference between them is very small, likely less than 1 kcal/mol. This near-degeneracy indicates a flexible ring system despite the constraints of the fused rings.
The analysis of these conformations is critical as the spatial arrangement of substituents can dramatically affect the molecule's reactivity and biological activity. Exit vector plot (EVP) analysis, a computational tool, has been used to discuss the geometry of related bicyclic systems like 3-azabicyclo[3.2.0]heptanes, providing a simplified model to understand the spatial orientation of substituents. researchgate.net While not applied directly to this compound in the reviewed literature, this approach could be highly valuable for mapping its conformational space.
| Compound | Observed Conformer Ratio |
|---|---|
| di-tert-butyl (1R,4S,6S,7R)-4-methyl-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate (Endo) | 93:7 |
| di-tert-butyl (1R,4S,6S,7S)-4-(([tert-butyldimethylsilyl]oxy)methyl)-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate (Exo) | 58:42 |
| di-tert-butyl (1R,4S,6S,7S)-4-(([tert-butyldimethylsilyl]oxy)methyl)-5-oxo-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate (Endo) | 52:48 |
Strategic Utility of 3 Azabicyclo 4.1.0 Heptan 4 One As a Synthetic Building Block
Applications in the Construction of Complex Organic Architectures
The 3-azabicyclo[4.1.0]heptane framework is a key structural motif that provides a versatile platform for the synthesis of intricate organic molecules. Current time information in Hidalgo County, US. Its rigid conformational nature allows for the precise spatial arrangement of substituents, a critical factor in designing molecules with specific biological activities. Derivatives of this scaffold have been instrumental in the development of potent and selective triple reuptake inhibitors, which are crucial for the treatment of various central nervous system disorders. acs.org The bicyclic system can be strategically modified at various positions, enabling the creation of a wide array of analogues with diverse pharmacological profiles.
The synthesis of complex pharmaceuticals often relies on intermediates that can introduce specific stereochemical and conformational constraints. The 3-azabicyclo[4.1.0]heptane skeleton, including the -4-one derivative, serves this purpose effectively. For instance, related structures like 7-azabicyclo[4.1.0]heptane are used as intermediates in the synthesis of various pharmaceutical compounds due to their ability to impart specific molecular geometries that can enhance binding affinity to biological targets. The reactivity of the strained cyclopropane (B1198618) ring allows for controlled ring-opening reactions, providing access to a variety of functionalized piperidine (B6355638) and other heterocyclic systems that are central to many drug scaffolds. documentsdelivered.com
Role in the Development of Rigid 3D-Shaped and sp³-Enriched Scaffolds
In contemporary drug discovery, there is a significant shift towards molecules with higher three-dimensional character and an increased fraction of sp³-hybridized carbon atoms. These properties are often associated with improved physicochemical properties, such as solubility and metabolic stability, as well as enhanced target selectivity. The 3-azabicyclo[4.1.0]heptane scaffold is an exemplary representative of a rigid, 3D-shaped, and sp³-enriched framework. researchgate.net
The fusion of the cyclopropane and piperidone rings in 3-Azabicyclo[4.1.0]heptan-4-one locks the molecule into a defined conformation, reducing its flexibility and presenting its substituents in a precise spatial orientation. This is highly advantageous for optimizing interactions with biological targets like enzymes and receptors. Research has highlighted that compounds incorporating the 3-azabicyclo[4.1.0]heptane core are of interest due to their "lead-likeness," making them promising starting points for drug discovery projects. researchgate.net The development of synthetic methods to access these scaffolds, such as the gold-catalyzed cycloisomerization of cyclopropenes, further underscores their importance in generating structurally novel and diverse molecules. acs.org The incorporation of such rigid motifs is a key strategy to escape the "flatland" of traditional aromatic-rich drug molecules and to explore new, biologically relevant chemical space.
Precursor in Modular and Divergent Synthesis for Chemical Libraries
The efficient construction of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound and its derivatives are valuable precursors for modular and divergent synthetic strategies, which allow for the rapid generation of a large number of structurally related compounds from a common intermediate.
A notable example is the use of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate as a common synthetic precursor. researchgate.netresearchgate.net This intermediate, which shares the core bicyclic structure, can be readily synthesized and subsequently subjected to a variety of chemical transformations to introduce molecular diversity. Short reaction sequences, often just one to three steps, can yield a range of bifunctional derivatives, including novel bicyclic γ-amino acids. researchgate.net This modular approach, where different functionalities can be systematically introduced onto the rigid scaffold, is highly efficient for exploring structure-activity relationships. The lactam functionality in this compound itself offers a handle for various chemical modifications, further enhancing its utility as a versatile starting point for the divergent synthesis of diverse compound libraries.
Q & A
Q. What are the most reliable synthetic routes for 3-Azabicyclo[4.1.0]heptan-4-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via cyclopropanation of azabicyclic precursors. For instance, intermediates such as benzyl-protected amines undergo deprotection under hydrogenolysis conditions to yield the bicyclic core . Key steps include controlling ring strain and stereochemistry during cyclization. Optimization involves adjusting catalysts (e.g., palladium on carbon for hydrogenolysis) and reaction temperatures. Stability of intermediates under acidic or basic conditions should be monitored using TLC or HPLC to avoid side reactions .
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to verify bridgehead proton environments and carbonyl resonance (C=O at ~170 ppm) .
- HPLC/GC-MS : Quantify purity (>95% recommended for pharmacological studies) and detect trace byproducts .
- Elemental Analysis : Validate molecular formula (CHNO) to confirm synthetic accuracy .
Advanced Research Questions
Q. What strategies mitigate low yields in the cyclopropanation of azabicyclic precursors?
- Methodological Answer : Low yields often arise from competing ring-opening reactions or unstable intermediates. Strategies include:
- Solvent Optimization : Use aprotic solvents (e.g., THF) to stabilize reactive intermediates .
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh(OAc)) for stereoselective cyclopropanation .
- Temperature Control : Perform reactions at subambient temperatures (-20°C to 0°C) to suppress side pathways . Document all conditions in supplementary materials for reproducibility .
Q. How can computational modeling guide the design of this compound derivatives for biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., enzymes in protozoal pathogens) .
- QSAR Analysis : Correlate substituent effects (e.g., methyl groups at C6) with antiprotozoal activity using regression models .
- Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (e.g., SAscore <5) to balance novelty and practicality .
Q. How should researchers address contradictory data in regioselective functionalization of the bicyclic core?
- Methodological Answer : Contradictions often stem from varying reaction conditions. To resolve this:
- Systematic Screening : Use DoE (Design of Experiments) to test variables (e.g., temperature, catalysts, protecting groups) .
- Mechanistic Probes : Employ isotopic labeling (e.g., ) or in-situ IR to track intermediate formation .
- Peer Validation : Compare results with literature protocols (e.g., PharmaBlock’s boronate ester derivatives) to identify consensus conditions .
Methodological Frameworks for Research Design
Q. What frameworks ensure rigorous hypothesis formulation for studying this compound’s bioactivity?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Use in vitro assays (e.g., Plasmodium growth inhibition) before advancing to animal models .
- Novel : Explore understudied targets (e.g., bicyclic cores as meta-benzene mimics) .
- Ethical : Adhere to biosafety protocols for handling bioactive intermediates .
- Relevant : Align with global health priorities (e.g., antiprotozoal drug discovery) .
Data Presentation Guidelines
Q. How should researchers present synthetic data to meet journal standards?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:
- Main Text : Summarize key steps (≤5 compounds in main manuscript) and refer to supplementary files for extensive datasets .
- Supporting Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) .
- Reproducibility : Annotate reaction codes (e.g., PBWB100254 from PharmaBlock) for commercial intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
